![molecular formula C11H19N3O3S B6624207 N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide, commonly known as EPM-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of EPM-01 is not fully understood. However, studies have suggested that it exerts its neuroprotective effects through the inhibition of apoptosis and the modulation of inflammation. EPM-01 has been shown to upregulate the expression of anti-apoptotic genes and downregulate the expression of pro-apoptotic genes. It also modulates the release of pro-inflammatory cytokines, which can contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
EPM-01 has been shown to have a variety of biochemical and physiological effects. It can improve mitochondrial function, reduce oxidative stress, and inhibit the release of pro-inflammatory cytokines. Additionally, EPM-01 can increase the expression of growth factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
実験室実験の利点と制限
One of the primary advantages of using EPM-01 in lab experiments is its neuroprotective properties. It can be used to study the effects of neurodegenerative diseases and traumatic brain injury on neuronal cells. However, one limitation of using EPM-01 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on EPM-01. One area of focus could be the development of novel drug delivery methods that can increase the bioavailability of EPM-01 in the brain. Another area of research could be the investigation of EPM-01's potential as a treatment for other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of EPM-01 and its potential interactions with other drugs.
合成法
EPM-01 is synthesized through a multistep process that involves the reaction of (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-1-(2-ethylpyrazol-3-yl)propan-1-one with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure EPM-01.
科学的研究の応用
EPM-01 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a neuroprotective agent. Studies have shown that EPM-01 can protect neurons from damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-3-14-10(4-6-12-14)11-9(5-7-17-11)8-13-18(2,15)16/h4,6,9,11,13H,3,5,7-8H2,1-2H3/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLKEDNIBYAOH-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。